(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a fluorinated organic compound that combines a pyridine ring with a piperidine ring, both of which are substituted with fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine and piperidine rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Research: The compound is used in studies exploring the effects of fluorinated molecules on biological systems.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors, through its fluorinated functional groups. These interactions can modulate the activity of the targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
Fluorinated Piperidines: Compounds with fluorine atoms on the piperidine ring, sharing similar reactivity and applications.
Uniqueness
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the combination of fluorinated pyridine and piperidine rings, which imparts distinct chemical and biological properties. This dual fluorination enhances its potential as a versatile building block in various research and industrial applications .
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1,4,7,9H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLMJDHXLYHWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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